3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride (3-(3-Pyridyl)-D-Ala-OMe•2HCl) is a derivative of D-alanine, an amino acid. The presence of the methyl ester group (OMe) protects the carboxylic acid functionality, making it a valuable building block for peptide synthesis. Researchers can utilize 3-(3-Pyridyl)-D-Ala-OMe•2HCl to incorporate a D-alanine unit with a 3-pyridyl (pyridine ring) moiety attached to the beta-carbon into peptide sequences. This specific modification can potentially influence the peptide's conformation, binding properties, and overall function [].
The pyridyl group in 3-(3-Pyridyl)-D-Ala-OMe•2HCl can be further functionalized with various chemical groups, allowing researchers to create probes for studying protein-ligand interactions. By attaching a fluorescent or biotinylated tag to the pyridyl ring, scientists can develop tools to monitor peptide binding to specific proteins in cells or biological samples [].
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂·2HCl and a molecular weight of 239.10 g/mol. It is a derivative of D-alanine, featuring a pyridine ring at the 3-position, which contributes to its unique properties. This compound appears as a white to almost white powder or crystalline solid and is known for its high purity, typically exceeding 98% as determined by high-performance liquid chromatography (HPLC) .
3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride exhibits several biological activities that make it of interest in pharmacological research. It has been studied for its potential neuroprotective effects and its role as an agonist for certain neurotransmitter receptors. The presence of the pyridine ring may enhance its ability to interact with biological targets, contributing to its efficacy in modulating neurological pathways .
The synthesis of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride typically involves several steps:
These steps can be optimized based on specific laboratory conditions or desired yields .
This compound finds applications in various fields, including:
Interaction studies have shown that 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride can modulate receptor activities in vitro, particularly at neurotransmitter receptors. Its interactions with other biomolecules are being investigated to understand its mechanism of action better and potential therapeutic applications .
Several compounds share structural similarities with 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Amino-3-pyridinecarboxylic acid | Pyridine ring | Lacks methyl ester functionality |
4-(3-Pyridyl)-L-alanine | Pyridine ring | Contains L-stereoisomer instead of D-stereoisomer |
3-(2-Pyridyl)-D-alanine methyl ester | Pyridine ring | Different position of the pyridine substituent |
(R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride | Pyridine ring | Different stereochemistry and functional groups |
The uniqueness of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride lies in its specific stereochemistry (D-isomer), which may influence its biological interactions and efficacy compared to other similar compounds .
The IUPAC name for this compound is (R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride. It belongs to the class of α-amino acid esters and is systematically classified as a pyridine derivative due to the presence of a 3-pyridyl substituent.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₄Cl₂N₂O₂ |
Molar Mass (g/mol) | 253.13 |
Stereochemistry | R-configuration at α-carbon |
CAS Number | 197088-84-9 |
The pyridine nitrogen (pKa ≈ 5.2) and α-amine group (pKa ≈ 9.6) govern protonation states. In acidic conditions (pH < 5), the pyridine ring remains protonated, stabilizing the dihydrochloride form. Tautomerism between enolimine and ketoenamine forms is observed in hydrated states, influencing receptor binding.
Azlactone methodology represents a fundamental approach for synthesizing pyridyl-alanine derivatives, offering significant advantages in terms of reaction efficiency and stereochemical control [11]. The Erlenmeyer-Plöchl azlactone synthesis transforms N-acyl glycine derivatives to various amino acids via oxazolone intermediates, providing a versatile platform for heterocyclic amino acid construction [11]. This classical approach has been extensively modified to accommodate pyridyl substitutions, enabling access to 3-(3-pyridyl)-D-alanine methyl ester derivatives through carefully controlled reaction sequences [25].
Recent developments in azlactone chemistry have demonstrated precious-metal-free heteroarylation procedures that directly incorporate pyridine moieties into amino acid frameworks [8] [9]. The key transformation involves direct heteroarylation of readily available amino acid-derived azlactones with electrophilically activated pyridine N-oxides, followed by nucleophilic ring-opening to yield heteroarylated amino acid derivatives in a single vessel [10]. This methodology shows remarkable robustness across diverse substrate combinations, with average yields of 51% and ranges spanning 25-81% across 28 examined examples [10].
The mechanistic pathway involves initial formation of azlactones from hippuric acid derivatives through cyclization in the presence of acetic anhydride [11]. The resulting 2-phenyl-oxazolone intermediates possess acidic protons that readily participate in condensation reactions with pyridine-based electrophiles [11]. For 3-pyridyl derivatives specifically, the azlactone intermediate undergoes nucleophilic attack at the activated pyridine position, followed by ring-opening with methanol or other nucleophiles to afford the desired methyl ester products [10].
Azlactone Method | Substrate Scope | Yield Range | Reaction Time |
---|---|---|---|
Classical Erlenmeyer-Plöchl | Limited heterocycles | 30-60% | 12-24 hours |
Metal-free heteroarylation | Broad pyridine derivatives | 25-81% | 2-4 hours |
Modified condensation | Substituted pyridines | 40-70% | 6-12 hours |
The optimization of azlactone-based routes requires careful attention to reaction conditions, particularly temperature control and base selection [14]. Studies have demonstrated that bulky protecting groups and alkoxycarbonyl functionalities can significantly increase N-acylurea formation, reducing overall efficiency [12]. However, the addition of pyridine as an additive effectively suppresses this side reaction while maintaining reaction cycle efficiency [12].
Suzuki-Miyaura cross-coupling represents a pivotal methodology for constructing carbon-carbon bonds in heterocyclic amino acid synthesis, particularly for pyridyl-alanine derivatives [19]. This palladium-catalyzed reaction couples organoboronic acids with halogenated pyridine substrates, enabling precise introduction of pyridine moieties into amino acid frameworks under mild conditions [15] [16]. The versatility of this approach has been extensively demonstrated in the synthesis of β-pyridyl α-amino acids, where conformationally sensitive chromophores are incorporated through late-stage diversification strategies [4].
The mechanistic pathway involves oxidative addition of palladium to halide reagents, followed by transmetalation with boron-ate complexes and reductive elimination to form the desired carbon-carbon bond [19]. For pyridyl-alanine synthesis, this methodology has been adapted to accommodate amino acid-derived substrates, with particular success in sp²-sp² coupling reactions [20]. Recent advances have demonstrated effective coupling of 2-bromopyridine and related heterocycles with amino acid-derived boronic esters, achieving good to excellent yields under optimized conditions [20].
The substrate scope encompasses diverse boronic acid partners, including benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents [16]. Functional group tolerance extends to electron-rich and electron-poor aromatics, halogenated aryls, protected and unprotected amines, and various heterocycles [16]. For amino acid applications specifically, the methodology has been successfully applied to incorporate 3-pyridyl units into alanine derivatives through strategic coupling approaches [7].
Coupling Partner | Catalyst System | Temperature | Yield | Selectivity |
---|---|---|---|---|
3-Pyridylboronic acid | Palladium acetate/dppf | 80°C | 71-85% | >95% |
2-Bromopyridine | CataXCium A Pd G3 | 50°C | 65-78% | >90% |
Pyridine N-oxide | Precious-metal-free | 60°C | 53-71% | >92% |
Industrial applications require careful optimization of catalyst loading and reaction conditions to ensure economic viability [20]. Studies have demonstrated that modern catalyst systems can operate at loadings as low as 0.015 mol% while maintaining high conversion rates [20]. The development of flow-based systems has further enhanced the practical utility of Suzuki-Miyaura coupling for amino acid synthesis, enabling continuous processing and improved heat transfer characteristics [32].
Challenges in heterocyclic amino acid synthesis include substrate-dependent reactivity patterns and the need for specialized ligand systems [15]. Electron-deficient pyridine substrates typically require more forcing conditions, with temperatures elevated to 90°C for effective conversion [20]. The selection of appropriate phosphine ligands proves critical, with dialkylbiaryl phosphines showing superior performance in many heterocyclic applications [15].
Enantioselective resolution represents a critical aspect of D-alanine derivative synthesis, requiring sophisticated methodologies to achieve high enantiomeric purity [23]. Enzymatic resolution techniques have emerged as particularly effective approaches for D-isomer isolation, utilizing stereoselective enzymes to differentiate between enantiomers and provide access to optically pure products [5] [25]. The development of these methodologies has been driven by the increasing demand for enantiomerically pure amino acid derivatives in pharmaceutical and biochemical applications [28].
Enzymatic resolution typically employs Escherichia coli aromatic L-amino acid transaminase or related enzymes to selectively transform L-isomers while leaving D-isomers unchanged [5]. This approach has been successfully applied to β-heterocyclic D-alanine derivatives, including pyrazolylalanine, triazolylalanine, and imidazolylalanine analogs [5]. For 3-pyridyl derivatives specifically, enzymatic resolution using Protamex proteinase has demonstrated exceptional effectiveness, achieving enantiomeric excess values exceeding 99% [25].
The resolution process involves treatment of racemic N-acetamido-alanine esters with carefully controlled quantities of stereoselective enzymes [25]. The key to successful resolution lies in optimizing enzyme concentration, reaction time, and substrate presentation to maximize enantioselectivity while maintaining acceptable conversion rates [5]. Studies have demonstrated that substrate binding energy and spatial relationships between amino groups and enzyme active sites critically influence resolution efficiency [5].
Enzyme System | Substrate | Conversion Yield | Enantiomeric Excess | Reaction Time |
---|---|---|---|---|
E. coli transaminase | 3-Pyridylalanine | 46% | 85% | 18 hours |
Protamex proteinase | N-Acetyl derivative | 48% | >99% | 12 hours |
F24A mutant PGA | Racemic mixture | 49.5% | 97% | 24 hours |
Alternative resolution strategies include kinetic resolution using L-amino acid oxidase and chemical resolution using chiral auxiliaries [24]. The development of cascade enzymatic routes involving L-amino acid deaminase and D-amino acid dehydrogenase has provided additional synthetic flexibility [24]. These biocatalytic approaches offer environmental advantages over traditional chemical resolution methods while providing excellent stereochemical control [24].
Advanced resolution techniques incorporate substrate modification strategies to enhance enzyme selectivity [23]. The use of oxazolidine-protected amino acid derivatives has demonstrated superior enantioretentive properties, with deuteration studies revealing diastereomeric ratios exceeding 50:1 [23]. Temperature control proves critical in these applications, with optimal resolution often requiring reduced temperatures to minimize racemization [23].
Industrial-scale production of 3-(3-pyridyl)-D-alanine methyl ester dihydrochloride presents significant technical and economic challenges that require innovative engineering solutions [29] [30]. The complexity of heterocyclic amino acid synthesis, combined with stringent purity requirements for pharmaceutical applications, necessitates advanced manufacturing approaches that can maintain product quality while achieving economic viability [40]. Flow reactor technology has emerged as a promising solution to address many of these challenges, offering improved heat and mass transfer characteristics compared to traditional batch processing [31] [32].
The primary production challenges include substrate availability, reaction selectivity, and downstream purification requirements [30]. Fermentation-based approaches using Corynebacterium glutamicum and Escherichia coli have shown promise for large-scale amino acid production, but adaptation to heterocyclic derivatives requires extensive metabolic engineering [29] [44]. Chemical synthesis routes face difficulties with harsh reaction conditions, hazardous reagents, and complex purification sequences that limit scalability [36].
Flow reactor adaptations offer several advantages for heterocyclic amino acid synthesis, including precise temperature control, enhanced mixing efficiency, and reduced reaction times [31]. Continuous flow peptide synthesis methodologies have demonstrated amino acid incorporation rates as rapid as every 1.8 minutes under automated control [31]. These systems enable delivery of preheated reagents through high-efficiency heat exchangers, eliminating thermal degradation associated with prolonged heating [31].
Production Method | Scale Capability | Yield Efficiency | Capital Investment | Operating Costs |
---|---|---|---|---|
Traditional batch | 1-10 kg/batch | 40-60% | High | High |
Flow chemistry | Continuous | 65-85% | Medium | Medium |
Fermentation | 100+ kg/batch | 70-90% | Very High | Low |
The implementation of flow chemistry for pyridyl-alanine synthesis requires specialized reactor designs that accommodate solid-phase intermediates and multiple reaction steps [32]. Multi-step continuous flow processes have been successfully developed for imidazo[1,2-a]pyridine derivatives, demonstrating the feasibility of complex heterocycle synthesis in flow systems [32]. These approaches enable reaction telescoping without intermediate isolation, significantly improving overall process efficiency [32].
Optimization strategies for industrial production focus on catalyst recovery, solvent recycling, and waste minimization [38]. The development of recyclable chiral auxiliaries and ligands represents a critical advancement for economically viable large-scale synthesis [38]. Studies have demonstrated that proline-derived ligands can be recovered and reused multiple times without significant loss of stereochemical control [38].
Scale-up considerations include heat transfer limitations, mass transfer effects, and equipment fouling issues [37]. Flow reactor systems address many of these concerns through improved mixing characteristics and reduced residence time distributions [37]. The ability to operate at elevated temperatures and pressures in flow systems enables reaction conditions that are impractical in batch processing [37].
The solubility characteristics of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride demonstrate the compound's amphiphilic nature, combining both polar and ionic functionalities within its molecular structure [2]. The compound exhibits exceptional solubility in polar protic solvents, particularly water and methanol, where hydrogen bonding interactions with the protonated amino group and the pyridinium moiety facilitate dissolution [2].
Polar Solvent Systems
In aqueous systems, the dihydrochloride salt form ensures high water solubility through the formation of hydrated ionic species . The zwitterionic character of the amino acid backbone, combined with the pyridinium functionality, creates multiple sites for hydrogen bonding with water molecules [3]. The solubility in water exceeds that typically observed for neutral amino acid esters due to the presence of the additional nitrogen-containing heterocycle and the ionic chloride counterions [3] [4].
Methanol serves as an excellent solvent for this compound, with solubility characteristics similar to those observed in water [2]. The protic nature of methanol allows for hydrogen bonding interactions with both the amino group and the pyridine nitrogen, while the methyl group provides some compatibility with the ester functionality [3]. Ethanol demonstrates moderate solubility, slightly reduced compared to methanol due to increased steric hindrance from the longer alkyl chain [3].
Aprotic Polar Solvents
Dimethyl sulfoxide (DMSO) provides high solubility for the compound due to its strong dipolar character and ability to stabilize ionic species [2]. The sulfoxide group can interact favorably with the cationic centers while providing a polar environment for the overall molecular assembly [5]. Acetonitrile, despite being a polar aprotic solvent, shows limited solubility due to its inability to stabilize the charged amino acid derivative through hydrogen bonding [2].
Nonpolar Solvent Systems
The compound demonstrates predictably low solubility in nonpolar solvents such as chloroform and n-octanol [2]. The ionic nature of the dihydrochloride salt creates unfavorable interactions with hydrophobic environments, limiting dissolution [6]. Even the ester functionality and the aromatic pyridine ring cannot overcome the strong ionic character contributed by the protonated amino group and chloride counterions [4].
Solvent Type | Representative Solvent | Relative Solubility | Primary Interactions |
---|---|---|---|
Polar protic | Water, methanol | High | Hydrogen bonding, ion-dipole |
Polar aprotic | DMSO | High | Dipole-dipole, ion stabilization |
Polar aprotic | Acetonitrile | Low | Limited ion stabilization |
Nonpolar | Chloroform | Very low | Weak van der Waals forces |
The acid-base behavior of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride reflects the complex polyprotic nature of the compound, containing multiple ionizable functional groups that exhibit distinct pKa values [7] [8]. The molecule possesses three primary ionizable sites: the amino acid amino group, the pyridine nitrogen, and the overall molecular charge distribution in its various protonation states [9] [10].
Amino Group Ionization
The amino group attached to the alpha-carbon exhibits typical aliphatic amine basicity with an estimated pKa value in the range of 9.0-9.5 [9] [10]. This value is consistent with other alpha-amino acids, where the electron-withdrawing effect of the adjacent carboxyl group (here esterified) modestly reduces the basicity compared to simple alkylamines [9]. The amino group exists predominantly in the protonated form under physiological pH conditions, contributing to the compound's overall positive charge [10].
Pyridine Nitrogen Basicity
The pyridine ring nitrogen demonstrates weaker basicity compared to the amino group, with a pKa value approximately 5.2, similar to pyridine itself [11]. The electron-withdrawing nature of the pyridine ring, combined with aromatic delocalization, reduces the electron density on the nitrogen atom [11]. However, the substitution pattern at the 3-position with the alanine ester chain may slightly influence this value through inductive effects [12].
pH-Dependent Speciation
Under highly acidic conditions (pH < 2), both nitrogen centers become protonated, resulting in a dication species that corresponds to the dihydrochloride salt form used in practical applications [7] [8]. As pH increases, the compound undergoes sequential deprotonation, first from the pyridine nitrogen (around pH 5.2), followed by the amino group (around pH 9.0-9.5) [9] [10].
The ester functionality remains non-ionizable under normal pH ranges, providing stability to the compound compared to the free carboxylic acid form [9]. This esterification effectively removes one ionizable site present in the parent amino acid, simplifying the acid-base behavior while maintaining the essential structural features [10].
pH Range | Predominant Species | Net Charge | Stability |
---|---|---|---|
< 2 | Fully protonated (dication) | +2 | High (as dihydrochloride) |
2-5 | Amino protonated, pyridine mixed | +1 to +2 | Moderate |
5-9 | Amino protonated only | +1 | Good |
> 9 | Neutral (both deprotonated) | 0 | Variable |
The thermal stability profile of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride reveals distinct temperature-dependent degradation processes that follow well-established patterns observed in amino acid derivatives and heterocyclic compounds [13] [14]. The compound demonstrates excellent stability under ambient conditions but undergoes progressive decomposition as temperature increases beyond 100°C [15].
Low Temperature Stability (25-100°C)
Under normal storage conditions and moderate heating, the compound maintains structural integrity with minimal degradation [16] [17]. The crystalline dihydrochloride form provides enhanced stability compared to amorphous preparations, with the ionic lattice structure contributing to thermal resistance [16]. Water loss may occur gradually above 50°C, primarily involving surface-bound moisture rather than structural dehydration [14].
Intermediate Temperature Degradation (100-200°C)
As temperature increases beyond 100°C, the compound begins to exhibit characteristic degradation pathways typical of amino acid esters [13] [14]. Initial decomposition involves the loss of hydrogen chloride from the dihydrochloride salt, followed by dehydration reactions [15]. The ester linkage becomes susceptible to thermal hydrolysis, potentially releasing methanol and forming the corresponding carboxylic acid [18].
Thermal gravimetric analysis reveals endothermic decomposition processes with heats of decomposition ranging from 70-150 kJ/mol, consistent with other amino acid derivatives [13] [14]. The presence of the pyridine ring may provide some thermal stability compared to purely aliphatic amino acid esters due to aromatic resonance stabilization [19].
High Temperature Decomposition (200-300°C)
Extensive decomposition occurs above 200°C, following pathways similar to those observed in amino acid thermal degradation studies [13] [14]. The primary decomposition products include ammonia, water, carbon dioxide, and organic acid fragments [14] [20]. The pyridine ring may undergo ring-opening reactions, leading to the formation of nitriles and other nitrogen-containing fragments [21].
Unlike some amino acids that produce primarily water and ammonia, the presence of the ester group and pyridine ring creates additional decomposition pathways [13]. The ester functionality undergoes thermal cleavage to produce methanol and carboxylic acid derivatives, while the pyridine ring may form various nitrogen heterocycles through rearrangement processes [22].
Degradation Kinetics and Activation Energy
The thermal degradation follows first-order kinetics with activation energies estimated between 120-160 kJ/mol, comparable to other amino acid derivatives [15] [18]. The presence of the aromatic pyridine system may increase the activation energy for decomposition compared to simple aliphatic amino acid esters [22]. Storage at refrigerated temperatures (2-8°C) ensures minimal degradation over extended periods, making this the recommended storage condition [23].
Temperature Range | Degradation Rate | Primary Products | Activation Energy |
---|---|---|---|
25-50°C | Negligible | None | N/A |
100-150°C | Slow | HCl, H₂O | ~120 kJ/mol |
150-200°C | Moderate | NH₃, organic acids | ~140 kJ/mol |
200-300°C | Rapid | Complete fragmentation | ~160 kJ/mol |
The redox chemistry of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride encompasses both oxidative and reductive processes, with the pyridine ring and ester functionality serving as the primary electroactive centers [24] [25] [26]. The compound exhibits distinct electrochemical behavior depending on the applied potential and reaction conditions [27] [28].
Pyridine Ring Oxidation Processes
The pyridine ring undergoes irreversible oxidation at positive potentials, typically requiring potentials of +1.2 to +1.8 V versus the standard calomel electrode [24] [25]. This oxidation process proceeds through initial formation of a pyridinium radical cation, which can undergo further oxidation or react with nucleophiles present in solution [24]. The presence of the amino acid ester substituent at the 3-position may influence the oxidation potential through electron-donating inductive effects [12].
Oxidation with chemical reagents such as hydrogen peroxide or meta-chloroperbenzoic acid leads to the formation of pyridine N-oxide derivatives . These N-oxide products represent stable oxidation products that maintain the aromatic character of the ring while introducing additional polarity through the N-O dipole [29]. The formation of N-oxides can occur under relatively mild conditions and may represent a potential degradation pathway under oxidizing environments [24].
Electrochemical Ester Reduction
The ester functionality demonstrates reductive behavior at highly negative potentials, typically requiring -1.95 to -2.27 V versus the ferrocene/ferrocenium couple [26] [27]. This reduction process involves single-electron transfer to form a radical anion intermediate, which subsequently undergoes C-O bond cleavage to release methoxide and form an alkyl radical [26] [28].
The radical anion intermediate exhibits limited stability, with the lifetime depending on scan rate and temperature [27]. At high scan rates (>1-10 V/s), the process appears chemically reversible, but at lower scan rates, the radical anion decomposes irreversibly [26]. The presence of oxygen can trap the alkyl radical intermediate, leading to the formation of various oxidized products [30].
Mechanistic Considerations
Cyclic voltammetry studies reveal that the reduction process follows a mechanism involving electron transfer followed by chemical bond cleavage (EC mechanism) [26] [28]. The initial electron addition creates a radical anion that rapidly fragments to give an alkyl radical and methoxide ion [30]. This alkyl radical can undergo various secondary reactions, including hydrogen abstraction, dimerization, or reaction with oxygen [28].
The pyridine oxidation mechanism follows an electrochemical-chemical-electrochemical pathway, where initial electron removal is followed by chemical reactions and potential further oxidation [24] [25]. The presence of water or other nucleophiles can influence the reaction pathway and product distribution [25].
Practical Implications for Stability
Under normal storage conditions, the compound remains stable toward both oxidation and reduction . However, exposure to strong oxidizing agents or highly reducing environments should be avoided to prevent degradation [24]. The compound shows good stability in air under ambient conditions, indicating moderate resistance to aerial oxidation [24].
The electrochemical properties suggest potential applications in redox-sensitive environments, but appropriate storage conditions should maintain the compound away from extreme redox potentials [23]. Antioxidants or inert atmosphere storage may be beneficial for long-term stability in applications sensitive to oxidative degradation [24].
Redox Process | Potential (V) | Mechanism | Products |
---|---|---|---|
Pyridine oxidation | +1.2 to +1.8 vs SCE | EC | Pyridinium radical, N-oxides |
Ester reduction | -1.95 to -2.27 vs Fc/Fc⁺ | EC | Alkyl radicals, methoxide |
Chemical oxidation | Mild conditions | N/A | Pyridine N-oxides |
Radical reactions | Variable | Various | Multiple fragmentation products |
Irritant